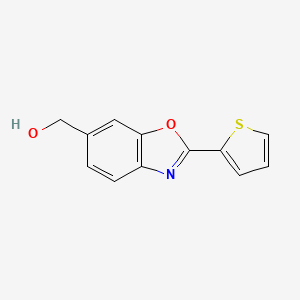
(2-Thiophen-2-yl-benzoxazol-6-yl)methanol
Numéro de catalogue B8456194
Poids moléculaire: 231.27 g/mol
Clé InChI: KEXXUUUBFFJDOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08772323B2
Procedure details


6.1 g (23.53 mmol) methyl 2-thiophen-2-yl-benzoxazole-6-carboxylate are dissolved in 300 ml THF and cooled with dry ice/acetone, then 40 ml (40.00 mmol) of 1M lithium aluminium hydride dissolved in THF are slowly added dropwise. The mixture is stirred for 30 min at 0° C., then 4 ml of water dissolved in 20 ml THF are added dropwise, followed by 4 ml of 4N sodium hydroxide solution and another 4 ml of water. The resulting suspension is mixed with magnesium sulphate and filtered through kieselguhr, the filtrate is concentrated by rotary evaporation i. V. and the residue is purified on silica gel (eluant: cyclohexane/EA).


Name
methyl 2-thiophen-2-yl-benzoxazole-6-carboxylate
Quantity
6.1 g
Type
reactant
Reaction Step Two


Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three






Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:7][C:8]2[CH:14]=[C:13]([C:15](OC)=[O:16])[CH:12]=[CH:11][C:9]=2[N:10]=1.C(=O)=O.CC(C)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>C1COCC1.O>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:7][C:8]2[CH:14]=[C:13]([CH2:15][OH:16])[CH:12]=[CH:11][C:9]=2[N:10]=1 |f:1.2,3.4.5.6.7.8,9.10,11.12|
|
Inputs


Step One
Step Two
|
Name
|
methyl 2-thiophen-2-yl-benzoxazole-6-carboxylate
|
|
Quantity
|
6.1 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C=1OC2=C(N1)C=CC(=C2)C(=O)OC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
dry ice acetone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O.CC(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Five
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Step Seven
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 30 min at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are slowly added dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added dropwise
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through kieselguhr
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated by rotary evaporation i
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
and the residue is purified on silica gel (eluant: cyclohexane/EA)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
S1C(=CC=C1)C=1OC2=C(N1)C=CC(=C2)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
